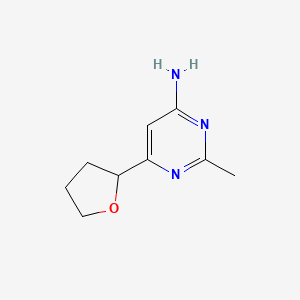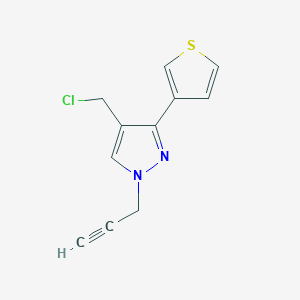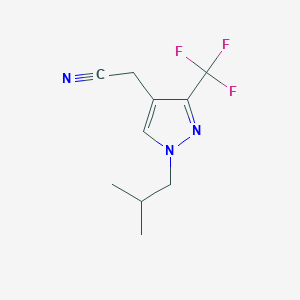
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a phenyl ring, and an oxaziridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide typically involves the reaction of 3-phenyl-2-oxaziridinecarboxylic acid with 3-azidopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives using oxidizing agents like HOF-CH3CN.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: HOF-CH3CN at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Copper(I) catalyst, alkyne, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide largely depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can then be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
N-(3-Azidopropyl)biotinamide: Similar in structure with an azide group and used in biotinylation reactions.
3-Azidopropyl α-D-mannopyranoside: Another azide-containing compound used in carbohydrate chemistry.
Uniqueness
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is unique due to its combination of an azide group, a phenyl ring, and an oxaziridine moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(3-azidopropyl)-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C11H13N5O2/c12-15-14-8-4-7-13-11(17)16-10(18-16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17) |
InChI Key |
NASCVZJKCPRWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(O2)C(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)



![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)


![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)



![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)


